Cas no 2877637-75-5 (1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide)

1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide
- F6753-3109
- 2877637-75-5
- AKOS040867482
- 1-(7-Chloro-4-methoxy-2-benzothiazolyl)-N-cyclopropyl-3-piperidinecarboxamide
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- インチ: 1S/C17H20ClN3O2S/c1-23-13-7-6-12(18)15-14(13)20-17(24-15)21-8-2-3-10(9-21)16(22)19-11-4-5-11/h6-7,10-11H,2-5,8-9H2,1H3,(H,19,22)
- InChIKey: FWHXAXYVJAYMFQ-UHFFFAOYSA-N
- SMILES: N1(C2=NC3=C(OC)C=CC(Cl)=C3S2)CCCC(C(NC2CC2)=O)C1
計算された属性
- 精确分子量: 365.0964758g/mol
- 同位素质量: 365.0964758g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 479
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 82.7Ų
じっけんとくせい
- 密度みつど: 1.39±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸度系数(pKa): 15.53±0.20(Predicted)
1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6753-3109-1mg |
1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
2877637-75-5 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6753-3109-20μmol |
1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
2877637-75-5 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6753-3109-4mg |
1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
2877637-75-5 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6753-3109-50mg |
1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
2877637-75-5 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6753-3109-3mg |
1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
2877637-75-5 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6753-3109-30mg |
1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
2877637-75-5 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6753-3109-2μmol |
1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
2877637-75-5 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6753-3109-40mg |
1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
2877637-75-5 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6753-3109-2mg |
1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
2877637-75-5 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6753-3109-10mg |
1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide |
2877637-75-5 | 10mg |
$118.5 | 2023-09-07 |
1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamideに関する追加情報
Introduction to 1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide (CAS No. 2877637-75-5)
The compound 1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide, identified by its CAS number 2877637-75-5, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential pharmacological applications. The presence of a benzothiazole core appended with a chloro and methoxy substituents at specific positions, combined with a cyclopropylpiperidine moiety, suggests a multifaceted interaction profile with biological targets.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery, particularly those incorporating the benzothiazole scaffold. Benzothiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of this compound, such as the chloro group at the 7-position and the methoxy group at the 4-position of the benzothiazole ring, are strategically positioned to modulate electronic and steric properties, thereby influencing binding affinity and selectivity.
The incorporation of a cyclopropylpiperidine group in the amide linkage introduces rigidity to the molecular structure, which can enhance binding interactions with protein targets. Cyclopropyl-containing piperidine derivatives have been extensively studied for their role in central nervous system (CNS) drug development due to their ability to cross the blood-brain barrier efficiently. The amide functionality further extends the compound's potential for hydrogen bonding interactions, which are critical for receptor binding affinity.
Current research in medicinal chemistry emphasizes the design of molecules with optimized pharmacokinetic profiles. The structural attributes of 1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide make it a promising candidate for further investigation. The balance between lipophilicity and polarizability is crucial for achieving favorable solubility and membrane permeability, which are key determinants of bioavailability. Computational modeling and molecular dynamics simulations have been instrumental in predicting the compound's behavior in biological systems.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The modular nature of its structure allows for facile modifications at multiple sites, enabling medicinal chemists to explore a wide range of analogs with tailored biological activities. For instance, replacing or altering the chloro or methoxy substituents on the benzothiazole ring could lead to novel derivatives with enhanced potency or selectivity against specific targets.
The cyclopropyl group in particular has been implicated in enhancing metabolic stability and reducing susceptibility to enzymatic degradation. This feature is particularly relevant in drug development pipelines where long-term efficacy is paramount. Additionally, the piperidine ring provides a favorable pharmacophoric element that has been successfully utilized in numerous approved drugs due to its ability to interact favorably with biological macromolecules.
In recent years, there has been a surge in interest regarding targeted therapies driven by advancements in genomics and proteomics. The unique structural features of 1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide position it as a versatile scaffold for developing drugs that interact with specific protein kinases or other therapeutic targets implicated in diseases such as cancer and neurodegeneration. Preclinical studies have begun to explore its potential as an inhibitor or modulator of key signaling pathways.
The synthesis of this compound involves multi-step organic transformations that highlight modern synthetic methodologies employed in pharmaceutical research. Key steps include nucleophilic aromatic substitution on the benzothiazole precursor followed by functionalization at the desired positions using palladium-catalyzed cross-coupling reactions. The introduction of the cyclopropyl group via ring-closing metathesis or related strategies showcases advanced techniques that enable precise control over molecular architecture.
Evaluation of this compound's biological activity has revealed promising results in initial screening assays. Its interaction with enzymes such as cytochrome P450 family members and other metabolic pathways has been preliminarily assessed to ensure safety and predictability in vivo. Furthermore, its affinity for membrane receptors has been measured using radioligand binding assays, providing insights into potential therapeutic utility.
The development pipeline for this molecule is still evolving, but collaborations between academic researchers and industrial partners are accelerating progress toward clinical validation. Preclinical models are being established to evaluate both efficacy and toxicity profiles before human trials commence. The compound's favorable pharmacokinetic properties make it an attractive candidate for further development under Good Manufacturing Practice (GMP) conditions.
In conclusion,1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-cyclopropylpiperidine-3-carboxamide (CAS No. 2877637-75-5) represents a significant contribution to modern medicinal chemistry. Its unique structural composition offers multiple opportunities for therapeutic intervention across various disease areas while adhering to stringent chemical principles designed for optimal biological activity and safety profiles.
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